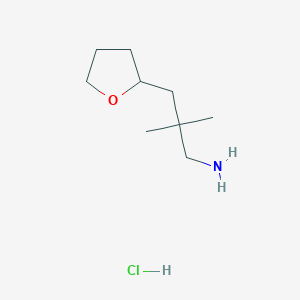![molecular formula C11H15NO2 B1484792 2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol CAS No. 2166180-74-9](/img/structure/B1484792.png)
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol
Overview
Description
Synthesis Analysis
While the exact synthesis process for “2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol” is not specified in the sources, a related compound, 2-Amino-4-methylphenol, has been used in the synthesis of novel functionalized spiropyran derivatives .Molecular Structure Analysis
The molecular structure of a related compound, 2-Amino-4-methylphenol, is provided in the sources . It has a linear formula of H2NC6H3(CH3)OH and a molecular weight of 123.15 .Physical And Chemical Properties Analysis
The physical and chemical properties of a related compound, 2-Amino-4-methylphenol, are provided in the sources . It is a solid with a melting point of 133-136 °C .Scientific Research Applications
Synthesis and Polymer Stabilization
- The synthesis of complex aminophenol derivatives has been investigated for applications in polymer stabilization, highlighting the role of aminophenols in enhancing the thermal stability of polymeric materials. For instance, a study explored the synthesis of derivatives through the interaction of aminophenols with other compounds, aiming at their application as thermostabilizers to polypropylene (Aghamali̇yev, Naghiyeva, & Rasulov, 2018).
Advanced Synthesis Techniques
- Research on the Ugi four-component reaction (U-4CR) involving 2-aminophenols demonstrated the synthesis of complex organic structures, which could have implications in drug discovery and material science (Dai, Shi, & Wu, 2008).
Environmental Biodegradation
- Enzymatic studies on the degradation of aromatic compounds by bacterial strains have utilized 2-aminophenols to understand the biochemical pathways involved in environmental biodegradation processes (Lendenmann & Spain, 1996).
Analytical Chemistry Applications
- Aminophenol derivatives have been developed as fluorescence derivatization reagents for the detection of aromatic aldehydes in liquid chromatography, showcasing their utility in analytical chemistry for sensitive detection methods (Nohta, Sakai, Kai, Ohkura, & Saito, 1994).
Biological and Medicinal Chemistry
- The synthesis and characterization of aminophenol derivatives with potential antimicrobial and enzyme inhibition properties reflect the broader interest in these compounds for therapeutic applications. For example, studies on novel azo-azomethine dyes derived from aminophenols have explored their antimicrobial efficacy (Kose et al., 2013).
Safety And Hazards
properties
IUPAC Name |
2-[[(1R,2R)-2-hydroxycyclobutyl]amino]-4-methylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2/c1-7-2-4-11(14)9(6-7)12-8-3-5-10(8)13/h2,4,6,8,10,12-14H,3,5H2,1H3/t8-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWIMIUPTHGAJE-PSASIEDQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)NC2CCC2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)N[C@@H]2CC[C@H]2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-{[trans-2-Hydroxycyclobutyl]amino}-4-methylphenol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Fluoro-3-[(oxan-3-yl)methyl]azetidine hydrochloride](/img/structure/B1484712.png)


![methyl 2-[6-oxo-3-(1H-pyrazol-1-yl)-1,6-dihydropyridazin-1-yl]acetate](/img/structure/B1484719.png)








